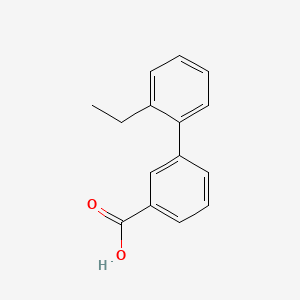

2'-Ethylbiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOMBQKACCJAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681771 | |

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-42-0 | |

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylbiphenyl 3 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 2'-Ethylbiphenyl-3-carboxylic acid

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by systematically deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most apparent disconnection is the C-C bond between the two phenyl rings, a strategy that points directly to a cross-coupling reaction as the key bond-forming step.

This disconnection yields two primary synthons: a nucleophilic 3-carboxyphenyl synthon and an electrophilic 2-ethylphenyl synthon, or vice versa. The corresponding synthetic equivalents for these synthons are typically a 3-carboxyphenylboronic acid and a 1-halo-2-ethylbenzene (e.g., 1-bromo-2-ethylbenzene), or a (2-ethylphenyl)boronic acid and a 3-halobenzoic acid. The Suzuki-Miyaura coupling is the most prominent reaction that utilizes these types of precursors to form the desired aryl-aryl bond.

An alternative, though less common, retrosynthetic approach could involve the formation of the ethyl group or the carboxylic acid group at a later stage of the synthesis, after the biphenyl (B1667301) core has been established. However, the direct coupling of the two substituted aromatic rings is generally the most convergent and efficient strategy.

Cross-Coupling Reactions for Biphenyl Core Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl, vinyl, or alkyl groups. arabjchem.org It has become the method of choice for the synthesis of many biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation with Carboxylic Acid Moieties

The synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. In the context of synthesizing this compound, a common approach would be the coupling of 3-bromobenzoic acid with (2-ethylphenyl)boronic acid, or 3-carboxyphenylboronic acid with 1-bromo-2-ethylbenzene. The presence of both a sterically demanding ortho-ethyl group and a potentially coordinating carboxylic acid group necessitates careful optimization of the reaction conditions.

The choice of the palladium catalyst is critical for the success of sterically hindered Suzuki-Miyaura couplings. While simple palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, the synthesis of ortho-substituted biaryls often requires more sophisticated catalyst systems.

For challenging couplings, preformed palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often employed. These catalysts are generally more stable and exhibit higher catalytic activity, enabling the coupling of sterically hindered and electronically deactivated substrates. The catalyst loading is also an important parameter to optimize, with lower loadings being desirable for economic and environmental reasons. However, for difficult couplings, higher catalyst loadings may be necessary to achieve a reasonable reaction rate and yield.

| Palladium Source | Typical Ligand | Common Substrates | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine | Simple aryl bromides and iodides | Inexpensive and readily available |

| Pd(PPh₃)₄ | - | Aryl bromides and iodides | Air-stable and easy to handle |

| Pd₂(dba)₃ | Buchwald or Herrmann-type phosphines | Sterically hindered aryl chlorides and bromides | High catalytic activity for challenging substrates |

| [Pd(cinnamyl)Cl]₂ | Bulky phosphine ligands | Aryl chlorides and bromides at low catalyst loadings | Forms highly active catalysts in situ |

The ligand plays a pivotal role in the Suzuki-Miyaura coupling by stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the synthesis of sterically hindered biaryls like this compound, the choice of ligand is paramount.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Herrmann palladacycle families, are particularly effective. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides. The steric bulk of the ligand also facilitates the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.

| Ligand Class | Examples | Key Features | Application in Hindered Couplings |

|---|---|---|---|

| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating, large cone angle | Effective for coupling of aryl chlorides |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky biaryl phosphines, electron-rich | High activity for a broad range of substrates, including sterically hindered ones |

| Herrmann Palladacycles | trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | Stable precatalysts, generate active catalysts in situ | Effective for coupling of aryl chlorides and bromides |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically demanding | High thermal stability and activity for challenging couplings |

The choice of base and solvent is also critical for the efficiency of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation, forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For substrates with base-sensitive functional groups, weaker bases like potassium fluoride (B91410) (KF) can be employed. The strength and solubility of the base can significantly impact the reaction rate and yield.

The solvent system must be able to dissolve the various components of the reaction mixture, including the organic substrates, the palladium catalyst, and the inorganic base. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The choice of solvent can influence the reaction rate, selectivity, and the lifetime of the catalyst.

| Base | Common Solvents | Considerations |

|---|---|---|

| K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water | Effective for a wide range of substrates. Cesium carbonate is often more effective for hindered couplings. |

| K₃PO₄ | Toluene, Dioxane | A strong base, often used for coupling of aryl chlorides. |

| NaOH, KOH | Ethanol (B145695)/Water, THF/Water | Strong bases that can be effective but may not be compatible with base-sensitive functional groups. |

| KF | THF, Dioxane | A mild base, useful for substrates with base-labile groups. |

The carboxylic acid group can potentially interfere with the Suzuki-Miyaura coupling by coordinating to the palladium catalyst or by reacting with the base. To circumvent these issues, the carboxylic acid is often protected as an ester prior to the coupling reaction. Methyl or ethyl esters are commonly used protecting groups due to their ease of formation and subsequent removal.

Protection: The carboxylic acid can be converted to its corresponding ester, for instance, an ethyl ester, through Fischer esterification (reaction with ethanol in the presence of a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base.

Deprotection: After the Suzuki-Miyaura coupling has been successfully performed to form the biphenyl ester, the protecting group is removed to yield the final carboxylic acid. This is typically achieved by hydrolysis of the ester under basic conditions (saponification), followed by acidification. For example, the ethyl ester can be hydrolyzed using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like ethanol or THF. Subsequent addition of a strong acid, such as hydrochloric acid, protonates the carboxylate to give the desired carboxylic acid.

| Protecting Group | Protection Method | Deprotection Method | Advantages |

|---|---|---|---|

| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) | Base-mediated hydrolysis (e.g., NaOH, H₂O/MeOH) | Simple to introduce and remove. |

| Ethyl Ester | Ethanol, Acid catalyst (e.g., H₂SO₄) | Base-mediated hydrolysis (e.g., KOH, H₂O/EtOH) | Common and cost-effective. |

| Benzyl Ester | Benzyl alcohol, Acid catalyst or benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Cleavage under neutral conditions. |

| tert-Butyl Ester | Isobutylene, Acid catalyst | Acid-catalyzed hydrolysis (e.g., TFA, HCl) | Cleavage under acidic conditions, orthogonal to base-labile groups. |

Alternative Cross-Coupling Approaches (e.g., Negishi, Stille, Heck Variants)

While Suzuki coupling is a dominant method for biphenyl synthesis, several other palladium-catalyzed cross-coupling reactions offer alternative pathways, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions. arabjchem.org These methods are crucial for constructing the central carbon-carbon bond between the two phenyl rings of the target molecule.

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.com It is a powerful tool for forming C-C bonds, including those between sp2-hybridized carbons to form the biphenyl core. organic-chemistry.org For the synthesis of this compound, this could involve coupling an organozinc reagent derived from 1-bromo-2-ethylbenzene with a halide of methyl 3-bromobenzoate, followed by hydrolysis of the ester. Palladium catalysts generally provide higher chemical yields and better functional group tolerance than nickel. wikipedia.org The reaction is noted for its versatility in coupling sp3, sp2, and sp carbon atoms. wikipedia.org

Stille Coupling The Stille reaction utilizes an organotin compound (organostannane) coupling with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, along with broad functional group compatibility under mild reaction conditions. wikipedia.orgorgsyn.org A potential route could involve the reaction of (2-ethylphenyl)tributylstannane with methyl 3-bromobenzoate. A significant drawback, however, is the high toxicity of the organotin reagents and byproducts, which can complicate purification. wikipedia.orgorganic-chemistry.org

Heck Reaction Variants The Heck reaction typically describes the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com While not a direct route to a biphenyl from two aryl components, variants of the Heck reaction can be employed. For instance, an intramolecular Heck reaction could be used to form one of the rings if a suitable precursor is designed. uwindsor.ca More commonly, related palladium-catalyzed processes that share mechanistic steps with the Heck reaction are used for biaryl synthesis. The reaction is valued for its high chemoselectivity and the use of relatively simple, non-prefunctionalized alkenes as coupling partners. mdpi.com

Table 1: Comparison of Alternative Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Negishi | Organozinc | Organic Halide/Triflate | Pd or Ni | High reactivity, good functional group tolerance | Moisture-sensitive organozinc reagents |

| Stille | Organostannane | Organic Halide/Triflate | Pd | Air and moisture stable reagents, mild conditions | High toxicity of tin compounds |

| Heck | Alkene | Organic Halide/Triflate | Pd | High chemoselectivity, use of simple alkenes | Not a direct biaryl coupling from two aryl halides |

Direct Functionalization Strategies

Direct functionalization involves introducing the necessary ethyl and carboxylic acid groups onto a biphenyl core or even forming the biphenyl bond through the activation of C-H bonds. These methods can be more atom-economical than traditional cross-coupling approaches which require pre-functionalized starting materials.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.com In the context of a biphenyl molecule, the existing phenyl group acts as an activating, ortho-, para-directing substituent for the second ring. youtube.com

To introduce the ethyl group, a Friedel-Crafts alkylation could be performed on a biphenyl or biphenyl-3-carboxylic acid precursor using an ethylating agent (e.g., ethyl bromide) and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org However, this reaction is prone to polyalkylation and carbocation rearrangements. A more controlled alternative is Friedel-Crafts acylation, where an acetyl group is introduced using acetyl chloride, followed by reduction to the ethyl group.

Direct introduction of a carboxylic acid group via EAS (carboxylation) is challenging. A more common strategy is to introduce a group that can be later converted to a carboxylic acid. For example, Friedel-Crafts acylation can install an acyl group that is subsequently oxidized.

Modern synthetic chemistry has increasingly turned to C-H activation as a powerful and efficient strategy for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com This approach avoids the need for pre-functionalized substrates like organometallics or halides by directly converting a C-H bond into a new functional group. mdpi.com For a molecule like this compound, C-H activation offers a regioselective route to introduce the substituents.

Palladium-catalyzed reactions, often assisted by a directing group, can achieve high regioselectivity. acs.org For instance, a nitrile group, which can be later hydrolyzed to a carboxylic acid, can direct the functionalization to the meta-position of a biphenyl system. escholarship.orgnih.gov A plausible strategy would involve the C-H ethylation of a biphenyl precursor bearing a directing group at the 3-position. The directing group ensures the ethyl group is installed at the 2'-position before being converted to the final carboxylic acid. These methods are highly atom-economical as they circumvent the need for halogenated precursors. acs.org

Derivatization from Simpler Biphenyl Scaffolds

This strategy begins with a simpler, commercially available or easily synthesized biphenyl derivative, which is then elaborated with the required functional groups.

If a biphenyl precursor with an alkyl group at the 3-position (e.g., 2'-ethyl-3-methylbiphenyl) is available, the methyl group can be selectively oxidized to a carboxylic acid. Common oxidizing agents for converting benzylic alkyl groups to carboxylic acids include potassium permanganate (KMnO₄) or chromic acid. This approach is particularly useful as alkylated biphenyls can sometimes be more accessible than their carboxylated counterparts. For example, processes exist for producing biphenyl carboxylic acids through the oxidation of dimethylbiphenyl (DMBP) isomers. google.com

Starting with a biphenyl-3-carboxylic acid scaffold, the ethyl group can be introduced at the 2'-position. A direct Friedel-Crafts alkylation or acylation on biphenyl-3-carboxylic acid would be directed by both existing groups. The carboxylic acid is a deactivating, meta-directing group, while the phenyl substituent is an activating, ortho-, para-directing group. The outcome would depend on the reaction conditions and the relative influence of these groups.

A more precise method involves directed C-H alkylation. Protocols for the ortho-C–H alkylation of arylcarboxylic acids have been developed using palladium catalysis with alkylboron reagents. nih.gov This would allow for the selective introduction of the ethyl group at the 2'-position of biphenyl-3-carboxylic acid, leveraging the carboxylic acid itself as a directing group.

Table 2: Summary of Functionalization and Derivatization Strategies

| Strategy | Method | Description | Starting Material Example |

|---|---|---|---|

| Direct Functionalization | Friedel-Crafts Acylation/Reduction | Introduction of an acetyl group via EAS, followed by reduction to an ethyl group. | Biphenyl-3-carboxylic acid |

| Direct Functionalization | C-H Activation | Palladium-catalyzed, directing-group-assisted introduction of an ethyl or carboxyl precursor group. | Biphenyl with a directing group |

| Derivatization | Oxidation of Alkyl Group | Oxidation of a methyl or other alkyl group at the 3-position to a carboxylic acid. | 2'-Ethyl-3-methylbiphenyl |

| Derivatization | Directed C-H Alkylation | Introduction of an ethyl group ortho to the bond linking the two rings, directed by the existing carboxylic acid. | Biphenyl-3-carboxylic acid |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound and related biphenyl carboxylic acids, these principles have been applied primarily by developing alternative reaction media and creating recoverable and reusable catalyst systems for the Suzuki-Miyaura coupling reaction. These approaches address the drawbacks of traditional methods, which often rely on volatile, and potentially toxic, organic solvents and expensive, single-use palladium catalysts.

The replacement of conventional organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Aqueous Media Reactions:

Research has demonstrated the viability of conducting Suzuki-Miyaura coupling reactions in water or mixed aqueous-organic systems to produce various biphenyl carboxylic acids. rsc.orgrsc.org This has been made possible by designing specialized palladium catalysts that are water-soluble or highly active in aqueous environments. For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been successfully used for the Suzuki-Miyaura cross-coupling of various bromobenzoic acids with aryl boronic acids in pure water at room temperature. researchgate.net This system achieved high yields (over 90%) with low catalyst loading. researchgate.net Another approach involves using a Pd(II)-sulfosalan complex as a water-soluble catalyst, which allows for the synthesis of biaryls in water under aerobic conditions, with the products often precipitating out and being easily isolated by filtration. acs.org The application of these aqueous methods to the synthesis of this compound from 3-bromobenzoic acid and (2-ethylphenyl)boronic acid presents a significantly greener alternative to traditional solvent systems.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Fullerene-supported PdCl₂ | Bromobenzoic acid, Aryl boronic acid | Water | Room Temp | >90 | researchgate.net |

| LaF₃·Pd nanocatalyst | Aryl halides, Phenylboronic acids | Water | 70 | up to 97 | nih.govrsc.org |

| Ad-L-PdCl₂⊂dmβ-CD | 4-bromobenzoic acid, Phenylboronic acid | Water/Organic mix | Room Temp | >98 | rsc.org |

| Pd(II)-sulfosalan complex | Aryl halides, Arylboronic acids | Water | Not specified | up to 91 | acs.org |

Solvent-Free Reactions:

An even more advanced green approach is the complete elimination of solvents. Solvent-free, or solid-state, reactions reduce waste, cost, and safety hazards associated with solvent use. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful technique for this purpose. The Suzuki-Miyaura cross-coupling of amides has been successfully demonstrated under solvent-free mechanochemical conditions, highlighting the potential of this method for various coupling reactions. nih.gov Protocols for coupling aryl bromides and chlorides with pinacol arylboronates have also been developed under solvent-free conditions, using conventional palladium catalysts and achieving high yields. researchgate.net These solvent-free methods represent a frontier in the green synthesis of biphenyl compounds and could be adapted for the production of this compound.

Palladium is a precious and costly metal, making the recovery and reuse of palladium catalysts a key objective for both economic and environmental sustainability. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is the primary strategy to achieve this goal.

Heterogeneous Catalyst Systems:

Numerous studies have focused on immobilizing palladium on solid supports, allowing for easy separation from the reaction mixture post-reaction (e.g., by filtration) and subsequent reuse.

Nanocatalysts: A novel LaF₃·Pd nanocatalyst has been shown to be effective for Suzuki coupling in an aqueous medium. nih.govrsc.org This catalyst could be recovered and reused for at least seven consecutive cycles without a significant loss of reactivity. nih.govrsc.org Similarly, a water-soluble fullerene-supported PdCl₂ nanocatalyst was recycled five times without a clear decrease in yield. researchgate.net

Zeolite-Supported Catalysts: A palladium catalyst supported on H-Mordenite zeolite (Pd/H-MOR) has been developed for Suzuki-Miyaura coupling in a green solvent mixture of water and ethanol. proquest.com This catalyst demonstrated exceptional reusability, being recycled and reused up to ten times without significant deterioration in its catalytic activity. proquest.com

Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) offers a particularly elegant solution for catalyst recovery. organic-chemistry.org The catalyst can be easily separated from the reaction medium using an external magnet. One such catalyst, Fe₃O₄@SiO₂-Pd, was reused for up to 16 cycles in the Suzuki coupling of organoboron derivatives with alkynyl bromides without a significant loss of activity. organic-chemistry.org

These recyclable catalytic systems are directly applicable to the large-scale, sustainable synthesis of this compound and other valuable biphenyl compounds.

| Catalyst System | Support Material | Solvent System | Number of Cycles | Final Yield (%) | Reference |

| LaF₃·Pd nanocatalyst | Lanthanum Fluoride | Water | 7 | Not specified | nih.govrsc.org |

| Fullerene-supported PdCl₂ | Fullerene | Water | 5 | Not specified | researchgate.net |

| Pd/H-MOR | H-Mordenite Zeolite | Water/Ethanol | 10 | Not specified | proquest.com |

| Fe₃O₄@SiO₂-Pd | Magnetic Nanoparticles | Ethanol | 16 | Not specified | organic-chemistry.org |

Chemical Reactivity and Derivatization of 2 Ethylbiphenyl 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxyl group (-COOH) is the most reactive site on the 2'-Ethylbiphenyl-3-carboxylic acid molecule under typical organic reaction conditions. Its reactivity is characterized by nucleophilic acyl substitution, where the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile. wikibooks.org

Esterification is a key reaction for converting carboxylic acids into esters. This transformation is significant as it can alter the solubility, boiling point, and biological activity of the parent compound. Several methods exist for the esterification of this compound.

Acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.combyjus.comchemguide.co.uk The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. youtube.comlibretexts.org For instance, the reaction of this compound with ethanol (B145695) would yield ethyl 2'-ethylbiphenyl-3-carboxylate. cymitquimica.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.combyjus.com

Table 1: Acid-Catalyzed Esterification of this compound

| Reactant | Reagent/Catalyst | Product |

| This compound | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 2'-ethylbiphenyl-3-carboxylate |

| This compound | Methanol (excess), TsOH (cat.) | Methyl 2'-ethylbiphenyl-3-carboxylate |

Direct esterification under basic conditions is generally not feasible because the base will deprotonate the carboxylic acid to form a carboxylate anion. youtube.com This negatively charged carboxylate is resonance-stabilized and repels nucleophiles, making it unreactive towards alcohols.

However, the reverse reaction, known as saponification, is a common base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol. epa.gov

A related method for forming esters under basic conditions involves first converting the carboxylic acid to its carboxylate salt (e.g., using a base like sodium hydroxide) and then reacting it with a primary alkyl halide (e.g., ethyl iodide) via an Sₙ2 reaction. libretexts.org This method is particularly useful for preparing esters from phenols or when the alcohol is precious.

Table 2: Base-Promoted Esterification of 2'-Ethylbiphenyl-3-carboxylate Salt

| Reactant | Reagent/Base | Product |

| Sodium 2'-ethylbiphenyl-3-carboxylate | Ethyl Iodide | Ethyl 2'-ethylbiphenyl-3-carboxylate |

| Potassium 2'-ethylbiphenyl-3-carboxylate | Methyl Bromide | Methyl 2'-ethylbiphenyl-3-carboxylate |

Diazomethane (B1218177) (CH₂N₂) provides a rapid and high-yielding method for converting carboxylic acids into their corresponding methyl esters. libretexts.orglibretexts.orgjove.comjove.com The reaction proceeds under mild conditions and is often quantitative. jove.comjove.com this compound reacts with diazomethane in an inert solvent like ether to produce methyl 2'-ethylbiphenyl-3-carboxylate and nitrogen gas. libretexts.orglibretexts.org

The mechanism involves protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a highly reactive methyldiazonium cation. jove.comjove.com The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction, with nitrogen gas serving as an excellent leaving group. jove.comjove.com

Table 3: Esterification of this compound with Diazomethane

| Reactant | Reagent | Product | Byproduct |

| This compound | Diazomethane (CH₂N₂) | Methyl 2'-ethylbiphenyl-3-carboxylate | Nitrogen (N₂) |

Amides are synthesized from carboxylic acids by reaction with ammonia (B1221849) or primary or secondary amines. libretexts.org Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.commasterorganicchemistry.com More commonly, the carboxylic acid is first "activated" to enhance its reactivity.

A frequent strategy involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.orgnih.gov These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.comnih.gov For example, reacting this compound with aniline (B41778) using EDC and HOBt would produce N-phenyl-2'-ethylbiphenyl-3-carboxamide.

Alternatively, the carboxylic acid can be converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikibooks.orgmasterorganicchemistry.com The resulting 2'-ethylbiphenyl-3-carbonyl chloride can then react vigorously with an amine to yield the corresponding amide. masterorganicchemistry.com

Table 4: Amidation of this compound

| Reactant | Reagent/Coupling Agent | Amine | Product |

| This compound | EDC, HOBt | Aniline | N-phenyl-2'-ethylbiphenyl-3-carboxamide |

| This compound | SOCl₂ then NH₃ | Ammonia | 2'-Ethylbiphenyl-3-carboxamide |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2'-ethylbiphenyl-3-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemistrysteps.comdocbrown.infolibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. docbrown.info An excess of LiAlH₄ is necessary because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid. chemistrysteps.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comdocbrown.info The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the primary alcohol. chemistrysteps.comlibretexts.org

Table 5: Reduction of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | 1. LiAlH₄ (excess) 2. H₂O/H⁺ | Diethyl ether or THF | (2'-ethylbiphenyl-3-yl)methanol |

Formation of Acid Halides and Anhydrides

The carboxylic acid group is a versatile functional handle that can be readily converted into more reactive derivatives, such as acid halides and anhydrides. These transformations are fundamental in organic synthesis, providing activated intermediates for a wide range of subsequent reactions.

Acid Halides: The conversion of this compound to its corresponding acid halide, 2'-Ethylbiphenyl-3-carbonyl halide, is a standard nucleophilic acyl substitution. Acid chlorides are most commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemistry.coachbyjus.com This reaction is efficient due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion. chemistry.coach Alternatively, reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed to yield the acid chloride. chemistry.coach For the synthesis of the corresponding acid bromide, phosphorus tribromide (PBr₃) is the reagent of choice. libretexts.orguomustansiriyah.edu.iq

Table 1: Common Reagents for Acid Halide Formation

| Target Derivative | Reagent | Byproducts | Reference |

|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | byjus.com |

| Acid Chloride | Phosphorus pentachloride (PCl₅) | POCl₃, HCl | chemistry.coach |

Acid Anhydrides: Symmetrical or unsymmetrical anhydrides can be synthesized from this compound. The most common laboratory method involves the reaction of the corresponding acid chloride (2'-Ethylbiphenyl-3-carbonyl chloride) with a carboxylate salt. libretexts.org For instance, reacting 2'-Ethylbiphenyl-3-carbonyl chloride with sodium 2'-ethylbiphenyl-3-carboxylate would yield the symmetrical anhydride (B1165640), bis(2'-ethylbiphenyl-3-carboxylic) anhydride. Similarly, reaction with a different carboxylate, such as sodium acetate (B1210297), would produce an unsymmetrical anhydride (acetic 2'-ethylbiphenyl-3-carboxylic anhydride). libretexts.orglibretexts.org While direct dehydration of carboxylic acids at very high temperatures (around 800 °C) or with strong dehydrating agents like phosphorus pentoxide (P₂O₅) can form anhydrides, these methods are often too harsh for complex molecules. chemistry.coach

Reactions at the Biphenyl (B1667301) Core

The reactivity of the biphenyl core of this compound is dictated by the electronic effects of the two substituents: the ethyl group (-CH₂CH₃) on one ring and the carboxylic acid group (-COOH) on the other.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. wikipedia.org The outcome of such reactions on this compound depends on the directing and activating/deactivating effects of the substituents.

The Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent, donating electron density to its attached phenyl ring primarily through an inductive effect. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C3' and C5') and para (C6') to itself.

The Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from its phenyl ring through a resonance effect. It acts as a meta-director, directing incoming electrophiles to the positions meta (C2, C4, and C6) to the carboxyl group.

Due to these opposing effects, electrophilic substitution will preferentially occur on the more activated ring—the one bearing the ethyl group. The carboxylic acid group deactivates its ring, making it less susceptible to electrophilic attack. wikipedia.org Therefore, an incoming electrophile will be directed to the positions ortho and para to the ethyl group on the 2'-ethylphenyl ring. Steric hindrance from the adjacent phenyl ring might influence the ratio of ortho to para substitution. Studies on the nitration of 2-methylbiphenyl (B165360) have shown that substitution favors the methylated ring, which is consistent with these principles. spu.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2'-Ethyl-4'-nitro-biphenyl-3-carboxylic acid and 2'-Ethyl-6'-nitro-biphenyl-3-carboxylic acid | The ethyl group is an activating ortho, para-director, making its ring more reactive than the deactivated ring containing the carboxylic acid. |

| Halogenation | Br₂/FeBr₃ | 2'-Ethyl-4'-bromo-biphenyl-3-carboxylic acid and 2'-Ethyl-6'-bromo-biphenyl-3-carboxylic acid | The ethyl group directs the electrophile (Br⁺) to the ortho and para positions. |

Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors

Nucleophilic aromatic substitution (SₙAr) does not typically occur on simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (e.g., a halogen). wikipedia.orgpressbooks.pub For a halogenated precursor of this compound, the reaction's feasibility would depend on the position of the halogen.

Consider a hypothetical precursor, such as 4-chloro-2'-ethylbiphenyl-3-carboxylic acid. In this molecule, the chlorine atom is para to the electron-withdrawing carboxylic acid group. This arrangement strongly activates the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com A nucleophile can attack the carbon bearing the chlorine, forming a stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the carboxyl group through resonance, stabilizing it and facilitating the subsequent elimination of the chloride ion to yield the substituted product. pressbooks.pub Conversely, if the halogen were on the ethyl-substituted ring, which lacks a strong electron-withdrawing group, the SₙAr reaction would be significantly less favorable. masterorganicchemistry.com

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). This transformation can be achieved through thermal or catalytic methods.

Simple aromatic carboxylic acids are generally stable and require high temperatures to undergo thermal decarboxylation. libretexts.org Studies on related compounds, such as biphenyl-2-carboxylic acid, show that decomposition at high temperatures (340–400 °C) can lead to decarboxylation to produce biphenyl, alongside side reactions like dehydration and ring-closure to form fluorenone. acs.org For this compound, thermal decarboxylation would be expected to yield 2-ethylbiphenyl. The mechanism for simple thermal decarboxylation is thought to proceed via a heterolytic fission, forming a carbanion intermediate. stackexchange.com

Research on the pyrolysis of other aromatic carboxylic acids suggests that the mechanism often involves an acid-promoted ionic pathway, where one molecule of the acid protonates another, facilitating the loss of CO₂. osti.gov

Table 3: Products from Thermal Decomposition of Analogous Biphenyl-2-carboxylic acid

| Temperature (°C) | Main Products | Observations | Reference |

|---|

Recent advances have also explored photoredox catalysis for decarboxylative functionalizations, which typically proceed through the formation of carboxylate salts or activated esters under reductive conditions. nih.gov These modern methods offer alternative pathways for the transformation of carboxylic acids under mild, redox-neutral conditions.

Reactivity Influenced by the Ethyl Substituent

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reacting species to a particular site. fastercapital.com In this compound, the ethyl group's placement ortho to the biphenyl linkage is a major source of steric strain.

This steric bulk has several consequences for reactivity:

Restricted Biphenyl Torsion: The biphenyl system is not static; the two phenyl rings can rotate relative to one another around the central carbon-carbon single bond. However, the presence of the 2'-ethyl group creates a significant steric barrier to free rotation. This forces the molecule to adopt a twisted conformation, where the two rings are not coplanar. This lack of planarity can affect reactions that depend on the conjugation between the two rings.

Hindrance at the Carboxylic Acid Group: While the ethyl group is on the adjacent ring, the twisted conformation it induces can partially shield the 3-carboxylic acid group. This may hinder the approach of bulky reagents attempting to react at the carboxyl function, potentially slowing down reactions like esterification or amidation compared to a less hindered carboxylic acid.

Influence on Substitution Reactions: The ethyl group can sterically block or slow down reactions at the positions adjacent to it on its own ring (the 3' and 1' positions). Studies on related substituted biphenyl systems have shown that bulky substituents can affect the orientation and rate of substitution reactions. cymitquimica.com Research on the rotation of ethyl groups on phenyl rings has demonstrated that steric hindrance from adjacent molecules or surfaces can significantly reduce the rate of ethyl group rotation, highlighting its role in molecular interactions. rsc.org

The table below summarizes the impact of substituent size on steric hindrance, illustrating why an ethyl group contributes more bulk than a methyl group, and progressively more for larger alkyl groups.

| Substituent | Relative Steric Bulk | Example Compound | Effect |

| -CH₃ (Methyl) | Low | Toluene | Minimal steric hindrance at ortho positions. |

| -CH₂CH₃ (Ethyl) | Moderate | Ethylbenzene | Increased hindrance, can affect planarity and reaction rates. fastercapital.com |

| -CH(CH₃)₂ (Isopropyl) | High | Isopropylbenzene | Significant steric hindrance, favors para substitution. libretexts.org |

| -C(CH₃)₃ (tert-Butyl) | Very High | tert-Butylbenzene | Extreme steric hindrance, strongly disfavors ortho substitution. fastercapital.comlibretexts.org |

This table illustrates the general principle of increasing steric hindrance with alkyl group size.

The electronic effect of a substituent describes how it modifies the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic attack. wikipedia.org Substituents can donate or withdraw electron density through inductive and resonance effects. libretexts.orgminia.edu.eg

In this compound, two competing effects are at play on the different rings:

Activation by the Ethyl Group: The ethyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). minia.edu.eg This effect increases the electron density of the phenyl ring to which it is attached (the 2'-ethylphenyl ring), making it more nucleophilic. wikipedia.org An electron-donating group is also known as an activating group because it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgfiveable.me Activating groups generally direct incoming electrophiles to the ortho and para positions. wikipedia.org Therefore, the 2'-ethylphenyl ring is activated towards electrophilic substitution, primarily at the 4'- and 6'- positions.

Deactivation by the Carboxylic Acid Group: The carboxylic acid group (-COOH) is a strong electron-withdrawing group due to the electronegativity of its oxygen atoms and its ability to participate in resonance. minia.edu.eg It deactivates the phenyl ring to which it is attached (the 3-carboxyphenyl ring), making it less reactive towards electrophilic substitution. libretexts.org Strongly deactivating groups act as meta directors. minia.edu.eg Consequently, any electrophilic substitution on this ring would be slow and directed to the 5-position.

The following table summarizes the electronic effects of the key substituents on the biphenyl rings.

| Substituent | Ring Position | Electronic Effect | Ring Reactivity | Directing Effect |

| -CH₂CH₃ (Ethyl) | 2' | Electron-Donating (+I) | Activating | ortho, para |

| -COOH (Carboxylic Acid) | 3 | Electron-Withdrawing (-M, -I) | Deactivating | meta |

This table outlines the directing and reactivity effects of the substituents on their respective aromatic rings in this compound.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. tcichemicals.com This approach offers significant advantages in synthesizing complex molecules by reducing the number of synthetic steps, saving time and resources. tcichemicals.com

Carboxylic acids are fundamental components in several named MCRs, most notably the Ugi and Passerini reactions. nih.govmdpi.com this compound, with its carboxylic acid functional group, is a suitable candidate for use as the acid component in these transformations.

Passerini Three-Component Reaction (P-3CR): This reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com If this compound were used as the acid component, it would lead to the formation of complex amides where the sterically demanding 2'-ethylbiphenyl-3-oyl group is incorporated into the final product.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. mdpi.com The first step is the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate. nih.gov Employing this compound in an Ugi reaction would generate a complex peptide-like scaffold, with the biphenyl moiety providing a rigid, sterically defined core.

The general schemes for these reactions are presented below, illustrating the potential role of this compound.

| Reaction | Reactants | General Product Structure | Potential Role of this compound |

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Carboxamide | Serves as the carboxylic acid component, introducing the 2'-ethylbiphenyl moiety. |

| Ugi Reaction | Carboxylic Acid, Carbonyl, Amine, Isocyanide | α-Acylamino Carboxamide | Acts as the acid component, forming a key part of the final peptide-like structure. |

This table describes how this compound can function as a building block in prominent multi-component reactions.

The use of this specific carboxylic acid as a building block in MCRs would allow for the synthesis of novel, complex molecules with significant three-dimensional structure, driven by the inherent steric properties of the 2'-ethylbiphenyl core. a2bchem.com

Spectroscopic and Advanced Structural Elucidation of 2 Ethylbiphenyl 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the exact proton and carbon environments within 2'-Ethylbiphenyl-3-carboxylic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would be the most complex, showing signals for the seven protons distributed across the two phenyl rings. The protons on the carboxylic acid-bearing ring are expected to be influenced by the electron-withdrawing nature of the carboxyl group, leading to downfield shifts. Conversely, the protons on the ethyl-substituted ring will be influenced by the electron-donating ethyl group.

The ethyl group itself will present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with each other. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |

| Aromatic Protons | 7.2 - 8.2 | Multiplet | - |

| Ethyl (-CH₂-) | ~ 2.7 | Quartet | ~ 7.5 |

| Ethyl (-CH₃) | ~ 1.2 | Triplet | ~ 7.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 170-180 ppm. The aromatic carbons will appear in the region of 120-150 ppm, with the carbons directly attached to the substituents (carboxyl and ethyl groups) and the carbons at the biphenyl (B1667301) linkage showing distinct chemical shifts. The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic C-H | 120 - 135 |

| Ethyl (-CH₂) | ~ 25 |

| Ethyl (-CH₃) | ~ 15 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. oregonstate.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution patterns on both rings. A strong cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. longdom.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated aromatic carbons and the carbons of the ethyl group by linking their respective ¹H and ¹³C NMR signals. nih.govhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.govresearchgate.netyoutube.com This technique is particularly valuable for identifying the connectivity across quaternary carbons, such as the carbons of the biphenyl linkage and the carbon to which the carboxylic acid is attached. For instance, correlations would be expected between the protons of the ethyl group and the aromatic carbons of the adjacent ring, as well as between the aromatic protons and the carbonyl carbon. columbia.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgspectroscopyonline.com The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comorgchemboulder.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹, with the conjugation to the aromatic ring potentially shifting it to the lower end of this range. spectroscopyonline.comorgchemboulder.com Additionally, C-O stretching and O-H bending vibrations of the carboxylic acid group will be observable. The spectrum will also feature absorptions corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), as well as the aliphatic C-H stretching of the ethyl group (just below 3000 cm⁻¹).

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Alkane (Ethyl) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H Bend | 920 - 960 | Medium, Broad |

Note: Based on general IR correlation tables. spectroscopyonline.comorgchemboulder.comnist.govnist.govchemicalbook.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, cleavage of the ethyl group could lead to the loss of a methyl radical (-CH₃, M-15) or an ethyl radical (-CH₂CH₃, M-29). The stability of the biphenyl ring system would likely result in prominent fragment ions corresponding to the biphenyl core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. This allows for the unambiguous determination of the molecular formula of the compound. For this compound, with a molecular formula of C₁₅H₁₄O₂, the calculated exact mass would serve as a definitive confirmation of its elemental composition.

Calculated Exact Mass for this compound (C₁₅H₁₄O₂):

| Ion | Calculated Exact Mass |

| [M]⁺ | 226.0994 |

| [M+H]⁺ | 227.1072 |

| [M+Na]⁺ | 249.0891 |

Note: Calculated using standard atomic weights.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

For this compound, obtaining suitable single crystals is a prerequisite for X-ray diffraction analysis. The process typically involves the slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or cooling crystallization.

Hypothetical X-ray Crystallographic Data for this compound:

While a specific crystal structure for this compound is not found in the reviewed literature, we can anticipate the type of data that would be obtained from such an analysis. The table below presents a hypothetical set of crystallographic parameters, which are essential for defining the crystal's unit cell and symmetry.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | One of the seven crystal systems, characterized by three unequal axes. |

| Space Group | P2₁/c | Describes the symmetry elements present in the unit cell. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1285 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.25 | The calculated density of the crystal. |

In the solid state, the dihedral angle between the two phenyl rings of the biphenyl moiety is of particular interest. This angle is influenced by the steric hindrance imposed by the ethyl group at the 2'-position and the carboxylic acid group at the 3-position, as well as by crystal packing forces. The carboxylic acid groups are likely to form intermolecular hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the assignment of absolute configuration to chiral molecules.

The synthesis of chiral derivatives of this compound would be necessary to apply these techniques. Chirality could be introduced, for example, by resolving the parent acid if it exhibits atropisomerism (chirality arising from hindered rotation around a single bond), or by introducing a chiral center into one of the substituents.

Application to Chiral Derivatives:

Should a chiral derivative of this compound be synthesized, its absolute configuration could be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule.

For carboxylic acids, challenges in chiroptical spectroscopy can arise from the formation of aggregates through hydrogen bonding, which can complicate spectral interpretation. nih.gov To circumvent this, measurements are sometimes performed on the corresponding sodium salts or acid anhydrides. nih.gov

Hypothetical Chiroptical Data for a Chiral Derivative:

The following table illustrates the type of data that would be obtained from an ECD analysis of a hypothetical chiral derivative of this compound.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment (Hypothetical) |

| 280 | +15,000 | π → π* transition of the biphenyl chromophore |

| 250 | -10,000 | n → π* transition of the carboxylic acid |

| 220 | +25,000 | π → π* transition of the biphenyl chromophore |

The sign of the Cotton effects would be directly related to the absolute configuration of the chiral center or the atropisomeric axis. By correlating the experimental data with theoretical models, an unambiguous assignment of stereochemistry can be achieved.

Computational Chemistry and Theoretical Investigations of 2 Ethylbiphenyl 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). These calculations solve the Schrödinger equation, albeit with approximations, to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. escholarship.orgaps.org It offers a favorable balance between computational cost and accuracy, making it a workhorse for determining the ground-state properties of molecules. escholarship.orgmdpi.com

For 2'-Ethylbiphenyl-3-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G*, can be employed to optimize the molecular geometry. researchgate.net This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT Note: The following data are representative values based on calculations of structurally similar substituted biphenyl (B1667301) carboxylic acids, as specific experimental or published computational data for this compound is not readily available.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (inter-ring) | 1.49 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (ethyl) | 1.54 |

| C-H (aromatic) | 1.08 |

| C-H (ethyl) | 1.09 |

| C-C (carboxyl) | 1.48 |

| C=O (carboxyl) | 1.22 |

| C-O (carboxyl) | 1.35 |

| O-H (carboxyl) | 0.97 |

| **Bond Angles (°) ** | |

| C-C-C (inter-ring) | 120.5 |

| C-C=O (carboxyl) | 123.0 |

| C-C-O (carboxyl) | 114.0 |

| O-C=O (carboxyl) | 123.0 |

| Dihedral Angles (°) | |

| Biphenyl Twist Angle | ~60 - 75 |

Table 2: Predicted Electronic Properties for this compound using DFT Note: Representative values based on similar compounds.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for certain properties, though at a significantly greater computational expense. nih.govnih.gov

These higher-level calculations are particularly useful for refining energies, studying electron correlation effects, and calculating properties where DFT might be less reliable. rsc.org For this compound, MP2 or CCSD(T) calculations could provide a more accurate rotational energy barrier and a more precise description of non-covalent interactions that influence the molecule's preferred conformation. nih.gov

Conformational Analysis and Rotational Barriers Around the Biphenyl Axis

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens. The introduction of substituents, particularly at the ortho positions (2, 2', 6, 6'), significantly influences the torsional or dihedral angle between the rings and the energy barrier to rotation around the central C-C bond. researchgate.net

The ethyl group at the 2'-position of this compound introduces substantial steric bulk. This steric hindrance forces the two phenyl rings to adopt a twisted conformation. In unsubstituted biphenyl, the twist angle is approximately 40-45°. researchgate.net For 2,2'-disubstituted biphenyls, this angle typically increases significantly to minimize steric repulsion. For instance, the dihedral angle in 2,2'-dimethylbiphenyl (B165481) is larger, and for bulkier groups, it can approach 90°. researchgate.net Therefore, the 2'-ethyl group is expected to be the dominant factor in establishing a large biphenyl twist angle, predicted to be in the range of 60° to 75°. This twisting creates a chiral axis, and the energy barrier to rotation (racemization) will be higher than in unsubstituted biphenyl.

Table 3: Predicted Torsional Properties for this compound Note: Values are estimations based on studies of analogous substituted biphenyls.

| Parameter | Predicted Value |

|---|---|

| Biphenyl Dihedral Angle (C1'-C2'-C1-C2) | 60° - 75° |

| Rotational Energy Barrier (around C-C axis) | > 6 kcal/mol |

| Preferred Carboxylic Acid Conformer | syn (O=C-O-H dihedral ≈ 0°) |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Intermediate potential is usually shown in green.

For this compound, the MEP map would reveal distinct reactive sites:

Negative Regions: The most negative potential would be localized on the oxygen atoms of the carboxylic acid group, particularly the carbonyl oxygen (C=O). These sites are the primary targets for electrophiles and are responsible for hydrogen bonding interactions.

Positive Regions: The most positive potential would be centered on the acidic hydrogen atom of the carboxylic acid group, making it the most likely site to be donated in an acid-base reaction. The hydrogen atoms on the aromatic rings will also exhibit a lesser degree of positive potential.

Neutral/Aromatic Regions: The carbon framework of the phenyl rings and the ethyl group would show potentials closer to neutral, representing the less reactive, non-polar parts of the molecule.

Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

| Molecular Region | Predicted MEP Value | Color on Map | Implied Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Oxygen (-OH) | Negative | Orange/Yellow | Site for electrophilic attack, hydrogen bond acceptor |

| Carboxyl Hydrogen (-OH) | Highly Positive | Blue | Site for nucleophilic attack, acidic proton donation |

| Aromatic Hydrogens | Slightly Positive | Light Blue/Green | Weakly electrophilic sites |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be explored at the atomic level. For a molecule such as this compound, which is typically synthesized via cross-coupling reactions, theoretical studies are invaluable for understanding the reaction pathways, identifying key intermediates and transition states, and optimizing reaction conditions. The Suzuki-Miyaura cross-coupling reaction stands out as a primary method for the formation of the biphenyl linkage, and its mechanism has been the subject of extensive computational investigation. researchgate.netnih.govacs.orgrsc.orgresearchgate.netrsc.orgnih.govgre.ac.ukacs.org

The synthesis of this compound would most plausibly involve the palladium-catalyzed coupling of a 2-ethylphenyl boronic acid derivative with a 3-halobenzoic acid derivative. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Energy Landscapes for Key Synthetic Steps

Density Functional Theory (DFT) calculations are a cornerstone of mechanistic studies, allowing for the mapping of the potential energy surface of a reaction. nih.govacs.orgrsc.orgrsc.org This provides a detailed energy landscape, highlighting the relative energies of reactants, intermediates, transition states, and products. For the Suzuki-Miyaura synthesis of this compound, a representative energy profile can be constructed based on DFT studies of similar biphenyl syntheses.

The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzoic acid) to a Pd(0) complex, which is often the rate-determining step. nih.govresearchgate.net This is followed by transmetalation, where the aryl group from the organoboron reagent (e.g., 2-ethylphenylboronic acid) is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the biphenyl product and regenerates the Pd(0) catalyst.

Table 1: Illustrative Relative Free Energy Profile for the Suzuki-Miyaura Synthesis of a Biphenyl Carboxylic Acid

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0)L₂ + Aryl-Br | 0.0 |

| 2 | Oxidative Addition TS | +18.5 |

| 3 | Aryl-Pd(II)-Br(L)₂ | -5.2 |

| 4 | Transmetalation TS | +15.3 |

| 5 | Aryl-Pd(II)-Aryl'(L)₂ | -12.7 |

| 6 | Reductive Elimination TS | +10.1 |

| 7 | Biphenyl + Pd(0)L₂ | -25.0 |

Note: This table presents illustrative data based on DFT calculations of similar Suzuki-Miyaura reactions. The exact energy values for the synthesis of this compound would require specific computational studies.

Elucidation of Catalyst-Substrate Interactions in Cross-Coupling Reactions

The nature of the catalyst, particularly the ligands coordinated to the palladium center, plays a crucial role in the efficiency and selectivity of the cross-coupling reaction. nih.govacs.orgacs.orgresearchgate.netmdpi.com Computational studies can elucidate the subtle non-covalent interactions between the catalyst and the substrates, which can significantly influence the reaction outcome.

For instance, the steric and electronic properties of phosphine (B1218219) ligands can affect the rate of oxidative addition and reductive elimination. inorgchemres.org Bulky ligands can promote reductive elimination, while electron-donating ligands can facilitate oxidative addition. In the context of synthesizing this compound, the choice of ligand would be critical to navigate the steric hindrance imposed by the ortho-ethyl group.

Furthermore, computational models can reveal hydrogen bonding or other electrostatic interactions between the carboxylic acid functionality of the substrate and the catalyst or solvent molecules. nih.govmdpi.com These interactions can influence the orientation of the substrate in the catalytic pocket and thereby affect the reaction kinetics and selectivity.

Spectroscopic Property Prediction from Computational Models

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. tandfonline.commdpi.comresearchgate.netresearchgate.net For this compound, these predictions can aid in its characterization and structural elucidation.

The most commonly calculated spectroscopic data are Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Time-dependent DFT (TD-DFT) can also be employed to predict UV-Vis absorption spectra.

Table 2: Predicted Spectroscopic Data for a Representative Biphenyl Carboxylic Acid

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic | 7.2 - 8.1 |

| ¹H NMR | Chemical Shift (ppm) - Carboxylic Acid | 12.0 - 13.0 |

| ¹³C NMR | Chemical Shift (ppm) - Aromatic | 125 - 145 |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl | 165 - 175 |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3000 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | ~1700 |

| UV-Vis | λ_max (nm) | ~250 |

Note: These are generalized predicted values. The precise spectroscopic data for this compound would depend on the specific computational method and basis set used.

The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. tandfonline.comresearchgate.net By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure of the synthesized molecule.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. walshmedicalmedia.comnih.govacs.org For a class of compounds like biphenyl carboxylic acids, QSPR can be used to predict properties such as solubility, lipophilicity (logP), and acidity (pKa) without the need for experimental measurements. acs.orgajgreenchem.com

The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors can be constitutional, topological, geometrical, or electronic in nature. A mathematical model is then generated to establish a correlation between the descriptors and the property of interest.

For this compound, a QSPR model could predict its pKa based on the electronic effects of the ethyl and carboxylic acid groups on the biphenyl system. Similarly, its logP value, a measure of lipophilicity, could be estimated based on its molecular surface area and other topological indices. These predicted properties are crucial in various applications, including drug design and environmental science. nih.govajgreenchem.com

Table 3: Common Descriptors Used in QSPR Models for Biphenyl Derivatives

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Rings |

| Topological | Wiener Index, Kier & Hall Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

By leveraging QSPR models, the chemical behavior of this compound can be anticipated, guiding its potential applications and further research.

Exploration of Synthetic Utility: 2 Ethylbiphenyl 3 Carboxylic Acid As a Versatile Building Block

Synthesis of Advanced Organic Intermediates for Chemical Synthesis

2'-Ethylbiphenyl-3-carboxylic acid serves as a valuable building block in organic synthesis due to its distinct molecular structure, featuring both a carboxylic acid functional group and a biphenyl (B1667301) backbone. This combination allows for a variety of chemical transformations, making it a versatile starting material for the creation of more complex organic molecules with specific properties. Its aromatic nature and functional groups are key to its utility in synthesizing pharmaceuticals, agrochemicals, and materials for various scientific applications. a2bchem.com

The reactivity of this compound is largely dictated by its carboxylic acid group. This functional group can undergo a range of reactions, including esterification, amidation, and reduction, to produce a diverse array of derivatives. ijesm.co.inalevelchemistry.co.uk For instance, the carboxylic acid can be converted into an acyl chloride, which is a highly reactive intermediate. This acyl chloride can then be used in Friedel-Crafts acylation reactions or in the formation of esters and amides under milder conditions than the parent carboxylic acid. youtube.com

Furthermore, the biphenyl structure itself can be modified. The ethyl group on one of the phenyl rings can be a site for further functionalization, such as oxidation to a carboxylic acid or halogenation. The aromatic rings can also undergo electrophilic substitution reactions, although the directing effects of the existing substituents (the ethyl group and the carboxylic acid) will influence the position of the new substituent.

A significant application of biphenyl carboxylic acids is in the synthesis of biaryl compounds through cross-coupling reactions. gre.ac.uk The Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is a powerful method for creating carbon-carbon bonds between aromatic rings. ajgreenchem.comajgreenchem.com While this compound itself is already a biphenyl, it can be further functionalized and then used as a coupling partner in such reactions to build even more elaborate molecular architectures. For example, derivatives of this compound could be prepared to contain a halide or a boronic acid/ester group, enabling their participation in Suzuki-Miyaura couplings. gre.ac.uk

The synthesis of various biphenyl carboxylic acid derivatives has been explored for their potential as anticancer agents. ajgreenchem.comajgreenchem.com In these studies, different substituents are introduced onto the biphenyl scaffold, and the resulting compounds are screened for their biological activity. This highlights the role of biphenyl carboxylic acids as key intermediates in medicinal chemistry. ajgreenchem.comajgreenchem.com

Interactive Data Table: Key Reactions of Carboxylic Acid Derivatives

| Reaction Type | Reagents | Product |

| Reduction to Aldehyde | Poisoned Palladium Catalyst | Aldehyde |

| Reduction to 1º-Alcohol | Lithium aluminum hydride (LiAlH4) | Primary Alcohol |